molecular formula C8H16O4 B1337026 Fumaraldehyde bis(dimethyl acetal) CAS No. 6068-62-8

Fumaraldehyde bis(dimethyl acetal)

Cat. No. B1337026
CAS RN: 6068-62-8
M. Wt: 176.21 g/mol
InChI Key: ZFGVCDSFRAMNMT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Fumaraldehyde bis(dimethyl acetal) may be used in the syntheses of C20-carotene and crocetin or descrocetin esters . It may also be used in the preparation of fumaraldehyde dimethylacetal (FDMA) by partial acid hydrolysis .


Molecular Structure Analysis

The linear formula of Fumaraldehyde bis(dimethyl acetal) is (CH3O)2CHCH=CHCH(OCH3)2 . It has a molecular weight of 176.21 .


Chemical Reactions Analysis

Fumaraldehyde bis(dimethyl acetal) is a starting material for preparing the unstable mono-acetal, a versatile building block . It is also used in the synthesis of chiral cyclic N,O-acetals employed in asymmetric reactions .


Physical And Chemical Properties Analysis

Fumaraldehyde bis(dimethyl acetal) has a refractive index of n20/D 1.428 (lit.) . It has a boiling point of 100-103 °C/15 mmHg (lit.) and a density of 1.01 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of C20-Carotene and Crocetin or Descrocetin Esters

  • Application Summary : Fumaraldehyde bis(dimethyl acetal) is used in the synthesis of C20-carotene and crocetin or descrocetin esters .

Preparation of Fumaraldehyde Dimethylacetal (FDMA)

  • Application Summary : Fumaraldehyde bis(dimethyl acetal) can be used in the preparation of fumaraldehyde dimethylacetal (FDMA) by partial acid hydrolysis .

Safety And Hazards

Fumaraldehyde bis(dimethyl acetal) is classified as a combustible liquid and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

(E)-1,1,4,4-tetramethoxybut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVCDSFRAMNMT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421182
Record name Fumaraldehyde bis(dimethyl acetal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumaraldehyde bis(dimethyl acetal)

CAS RN

6068-62-8
Record name Fumaraldehyde bis(dimethyl acetal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-1,1,4,4-tetramethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumaraldehyde bis(dimethyl acetal)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fumaraldehyde bis(dimethyl acetal)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fumaraldehyde bis(dimethyl acetal)
Reactant of Route 4
Reactant of Route 4
Fumaraldehyde bis(dimethyl acetal)
Reactant of Route 5
Reactant of Route 5
Fumaraldehyde bis(dimethyl acetal)
Reactant of Route 6
Reactant of Route 6
Fumaraldehyde bis(dimethyl acetal)

Citations

For This Compound
30
Citations
GP Sokolov, SA Hiller - Chemistry of Heterocyclic Compounds, 1969 - Springer
A number of cyclic diacetals of but-2-ynedial, fumaraldehyde, andα, α'-dibromosuccinaldehyde have been synthesized by the transacetalation of bis(dimethyl acetal)s of 1,2- and 1,3-…
E Santaniello, A Repetto, LM Chiesa, PA Biondi - Redox Report, 2007 - Taylor & Francis
4-Hydroxy-2-nonenal (HNE) has been prepared from the corresponding dimethylacetal (HNE-DMA), in turn synthesized by a conventional approach with a few modifications of the …
F D'Onofrio, R Margarita, L Parlanti, D Pernazza… - Tetrahedron, 1997 - Elsevier
… The outcome pointed out the unusual capability of the electrophilic reagent PhSeCI to promote the formation of fumaraldehyde bis dimethyl acetal 4 directly from DHDMF 1. The …
X Liu, MA Lovell, BC Lynn - Chemical research in toxicology, 2006 - ACS Publications
A sensitive and selective capillary liquid chromatography nanoelectrospray isotope dilution mass spectrometric method was developed to identify and quantify the endogenous cyclic …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
AM Gioacchini, N Calonghi, C Boga… - … in mass spectrometry, 1999 - Wiley Online Library
trans‐4‐Hydroxy‐2‐nonenal (HNE) is an end‐product of lipid peroxidation in biological systems which produces a variety of powerful biological effects. A method based on electrospray …
J Raap, S Nieuwenhuis, A Creemers… - European journal of …, 1999 - Wiley Online Library
A synthetic route to stable‐isotope‐substituted L‐phenylalanine is presented, which allows the introduction of 13 C, 15 N, and deuterium labels at any position or combination of …
BM Trost, MJ Bartlett - Organic letters, 2012 - ACS Publications
A catalytic enantioselective formal total synthesis of aspergillide B is reported. This linchpin synthesis was enabled by the development of new conditions for Zn-ProPhenol catalyzed …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
FJ Hidalgo, I Aguilar, R Zamora - Food chemistry, 2018 - Elsevier
The reaction between 4-oxo-2-alkenals (fumaraldehyde, 4-oxo-2-hexenal, and 4-oxo-2-nonenal) and phenolic compounds (resorcinol and 2-methylresorcinol) was studied to …
M Globisch, D Kaden, T Henle - Journal of agricultural and food …, 2015 - ACS Publications
After synthesis of a deuterated 4-hydroxy-2-nonenal (4-HNE) standard, the formation of 4-HNE during heating of peanut oil and whole peanuts, respectively, was measured by GC-MS. …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
B Chen, T Bohnert, X Zhou… - Chemical research in …, 2004 - ACS Publications
Oxidation of deoxyribose in DNA leads to the formation of a spectrum of electrophilic products unique to each position in the sugar. For example, chemical reactions following …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.